Lipophilicity (LogP) Comparison Between N-Butanoyl and N-Acetyl Piperidine Ester Analogs
The calculated LogP of the target compound (2.45) is approximately 2-log units higher than the estimated value for the N-acetyl analog [(2S)-1-acetylpiperidin-2-yl]methyl butanoate (CAS 647021-23-6), which is predicted to have a LogP of ~0.4–0.8 based on fragment-based computation . This difference corresponds to a theoretical ~100-fold increase in octanol–water partition coefficient, a magnitude that can influence membrane permeability, plasma protein binding, and tissue distribution when these compounds are used as prodrugs or pharmacological probes [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.45 (Chemsrc computed value) |
| Comparator Or Baseline | [(2S)-1-Acetylpiperidin-2-yl]methyl butanoate: LogP ~0.4–0.8 (estimated from molecular properties, C₁₂H₂₁NO₃, MW 227.30) |
| Quantified Difference | ΔLogP ≈ 1.7–2.0 units (approximately 50–100-fold difference in partition coefficient) |
| Conditions | Computational prediction; no experimental logP data available for either compound |
Why This Matters
A 2-log unit difference in LogP can shift a compound between CNS-penetrant and peripherally-restricted pharmacokinetic profiles, directly impacting which in vivo model is appropriate for a given research question.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
